2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrimidine ring, a piperazine ring, and sulfonyl group . These functional groups suggest that this compound could have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzamide structure, followed by the addition of the various functional groups through a series of chemical reactions . The exact synthetic route would depend on the desired yield, cost, and other factors.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple functional groups and rings suggests that it could have a variety of interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the benzamide group could undergo hydrolysis, the pyrimidine ring could participate in nucleophilic substitution reactions, and the piperazine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of nonpolar groups could make it soluble in nonpolar solvents .Scientific Research Applications
Antiproliferative and Anticancer Activity
Compounds with structural similarities, especially those incorporating pyrimidinyl and piperazinyl groups, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and showed significant antiproliferative activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity
Novel compounds incorporating elements such as dimethoxy, piperazine, and benzamide have been developed and assessed for their antibacterial activities. These compounds were found to have potent inhibitory activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents (Vinaya et al., 2008).
Antioxidant Properties
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups have been synthesized and evaluated for their antioxidant properties. These compounds have shown significant protective effects against cell viability and glutathione levels reduction induced by hydrogen peroxide, suggesting their potential use in the treatment of diseases related to oxidative stress, such as cataracts, AMD (Age-Related Macular Degeneration), and Alzheimer's dementia (Jin et al., 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by this compound. Once the targets are identified, the pathways in which they are involved can be outlined, and the downstream effects of the compound’s action can be better understood .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s specific targets and the pathways they are involved in .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-7-3-6-16(18(17)30-2)19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-15H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIPPWVLZPMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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